Prop-1-ene-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Modern Chemical Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a crucial class of organic compounds widely utilized as intermediates in both organic and medicinal synthesis. magtech.com.cnresearchgate.net Their significance stems from their reactivity, which allows them to serve as precursors for a variety of other functional groups. One of the most important applications of sulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂NHR'), a chemical motif present in a wide array of pharmaceuticals. acs.orgnih.gov The reaction of a sulfonyl chloride with an amine is a classic and reliable method for forming the sulfonamide linkage. nih.govsigmaaldrich.com

Sulfonamides exhibit a broad spectrum of biological activities and are integral to the development of drugs, including antibacterial agents and anticancer therapies. nih.govbritannica.com Beyond their role in creating bioactive molecules, sulfonyl chlorides are also employed as protecting groups in complex syntheses and as building blocks for creating materials with specific properties, such as anticlotting medical plastics. acs.orgbritannica.com The versatility of sulfonyl chlorides makes them indispensable reagents in drug discovery and fine chemical manufacturing. acs.org

Structural Classification of Unsaturated Sulfonyl Chlorides

Sulfonyl chlorides can be broadly categorized based on the nature of the organic residue (R) attached to the sulfonyl group. A significant subclass is the unsaturated sulfonyl chlorides, which contain one or more carbon-carbon double or triple bonds within their structure. magtech.com.cnresearchgate.net These compounds are of particular interest because the unsaturated bond introduces additional sites of reactivity, allowing for a wider range of chemical transformations compared to their saturated counterparts.

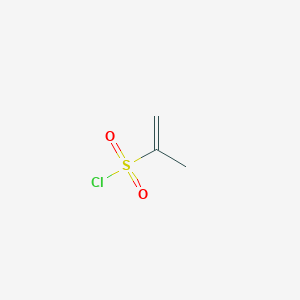

Unsaturated sulfonyl chlorides can be further classified based on the position of the unsaturation relative to the sulfonyl chloride group. For instance, the double bond can be directly attached to the sulfur atom (as in vinylsulfonyl chlorides) or located elsewhere in the carbon chain. This structural variation influences the compound's electronic properties and reactivity in reactions such as additions, cycloadditions, and polymerizations. magtech.com.cn Prop-1-ene-2-sulfonyl chloride is a member of this class, featuring a propene backbone. nih.gov

Propriétés

IUPAC Name |

prop-1-ene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTDOMOVYBJFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874009-75-3 | |

| Record name | prop-1-ene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.